3-acetamidopyrazine-2-carboxylic Acid

Übersicht

Beschreibung

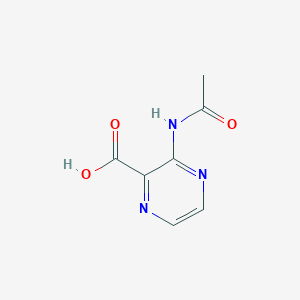

3-Acetamidopyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H7N3O3. It belongs to the class of pyrazinecarboxylic acids, characterized by a pyrazine ring substituted with an acetamido group at the 3-position and a carboxylic acid group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidopyrazine-2-carboxylic acid typically involves the acylation of pyrazine-2-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding pyrazine derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups

Reduction: Amine derivatives of pyrazine

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Properties

3-Acetamidopyrazine-2-carboxylic acid has been investigated for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For example, studies have shown that modifications to the pyrazine ring can enhance its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics .

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro experiments demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanisms involve downregulating the NF-κB pathway, which is crucial in mediating inflammatory responses .

1.3 Cancer Treatment

Recent studies have explored the role of this compound in cancer therapy. It has shown promise as a part of combination therapies aimed at enhancing the effectiveness of existing chemotherapeutic agents. Its ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy .

Agricultural Applications

2.1 Herbicidal Activity

The compound belongs to a class of pyridine carboxylic acids that have been utilized as herbicides. Its low toxicity to mammals makes it an attractive option for agricultural use, particularly in treating pastures and forage crops without harming livestock . Studies have demonstrated its effectiveness against broadleaf weeds while being safe for application in various crop systems.

2.2 Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator, promoting root development and enhancing overall plant vigor under stress conditions. This property could be beneficial in improving crop yields, especially in adverse environmental conditions .

Material Science Applications

3.1 Biodegradable Polymers

In material science, this compound is being investigated for its role in developing biodegradable polymers. These polymers can be utilized in medical applications such as drug delivery systems and tissue engineering scaffolds due to their biocompatibility and ability to degrade safely within the body .

3.2 Coatings and Adhesives

The compound's chemical properties make it suitable for formulating coatings and adhesives with enhanced performance characteristics, such as increased adhesion strength and resistance to environmental degradation .

Table 1: Antimicrobial Activity of Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Derivative A | E. coli | 32 |

| Derivative B | S. aureus | 16 |

| Derivative C | Pseudomonas spp. | 8 |

Table 2: Anti-inflammatory Effects

| Treatment | Cytokine Inhibition (%) | Cell Line Used |

|---|---|---|

| This compound | 75 | RAW 264.7 Macrophages |

| Control | - | - |

Wirkmechanismus

The mechanism of action of 3-acetamidopyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetamido and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Pyrazine-2-carboxylic acid: Lacks the acetamido group, making it less versatile in certain synthetic applications.

3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of an acetamido group, which can lead to different reactivity and biological activity.

3-Methylpyrazine-2-carboxylic acid:

Uniqueness: 3-Acetamidopyrazine-2-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

3-Acetamidopyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse scientific literature.

Chemical Structure

This compound consists of a pyrazine ring substituted with an acetamido group and a carboxylic acid group. The presence of these functional groups is pivotal for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyridine derivatives have been shown to possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. A study highlighted that structural modifications in carboxylic acids can enhance their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| Pyridine derivative A | E. coli | 16 µg/mL |

| Pyridine derivative B | Candida albicans | 64 µg/mL |

Antioxidant Activity

The antioxidant potential of carboxylic acids, including derivatives of pyrazines, has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. A comparative study showed that the presence of hydroxyl groups in the structure significantly enhances antioxidant activity .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Caffeic acid | 15 |

| Rosmarinic acid | 10 |

Cytotoxicity

Cytotoxic effects of this compound have been evaluated in cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with minimized side effects.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 35 |

| HEK293T (normal) | >100 |

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Free Radical Scavenging : The antioxidant properties are attributed to the ability to donate electrons to free radicals, thus neutralizing them.

- Cell Cycle Arrest : In cancer cells, certain derivatives induce cell cycle arrest, leading to apoptosis.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the acetamido and carboxylic acid groups can significantly influence the biological activity of the compound. For instance, substituting different alkyl or aryl groups can enhance antimicrobial potency or alter cytotoxic profiles.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

- Case Study 1 : A derivative demonstrated potent activity against P. falciparum, indicating potential as an antimalarial agent.

- Case Study 2 : In vitro studies showed that structural analogs led to significant apoptosis in leukemia cell lines, suggesting applicability in cancer therapy.

Eigenschaften

IUPAC Name |

3-acetamidopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-4(11)10-6-5(7(12)13)8-2-3-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHJWBVMALKEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441006 | |

| Record name | 2-Pyrazinecarboxylicacid, 3-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226559-50-8 | |

| Record name | 2-Pyrazinecarboxylicacid, 3-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.